1-(Methylthio)-3-phenylpropan-2-one
Description
1-(Methylthio)-3-phenylpropan-2-one (CAS 86568-66-3) is a sulfur-containing ketone with the molecular formula C₁₀H₁₂OS and a molar mass of 180.27 g/mol . Structurally, it features a methylthio group (-SMe) at position 1 and a phenyl group (-Ph) at position 3 of the propan-2-one backbone (CH₃-C(=O)-CH₂-SMe-Ph).
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-methylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C10H12OS/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
GCQCFDXXDHSNST-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylthio)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropan-2-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(Methylthio)-3-phenylpropan-2-one may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylthio)-3-phenylpropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Propan-2-one Derivatives
1-Phenoxy-3-(phenylthio)propan-2-one
- Molecular Formula : C₁₅H₁₄O₂S | Molar Mass : 258.33 g/mol .
- Key Features: Phenoxy (-OPh) at position 1 and phenylthio (-SPh) at position 3.
- Properties : Synthesized via PCC oxidation, isolated as a colorless oil . The bulkier aromatic groups increase steric hindrance and reduce volatility compared to the target compound.
1-(Methylthio)butan-2-one
α,β-Unsaturated Ketones (Enones)
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
- Molecular Formula : C₁₄H₉ClOS | Molar Mass : 260.73 g/mol .
- Key Features: Conjugated enone system (C=O adjacent to C=C) with a chlorothiophene substituent.
- Properties : Enhanced reactivity in cycloaddition and nucleophilic addition reactions due to conjugation .
(E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Heterocyclic and Functionalized Derivatives
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Amino-Ketone Derivatives
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Sulfur atoms in -SMe and -SPh groups enhance nucleophilicity, facilitating oxidation to sulfoxides or sulfones .
- Steric and Conformational Differences: Bulky aryl groups (e.g., phenoxy, trimethoxyphenyl) reduce molecular flexibility, impacting reactivity in sterically demanding reactions .
- Biological Relevance: Enones with electron-donating substituents (e.g., methoxy, hydroxy) show promise in medicinal chemistry, whereas the target compound’s applications remain underexplored .
- Crystallographic Insights : Hydrogen-bonding networks in hydroxy-substituted analogs improve thermal stability, a feature absent in the target compound .
Biological Activity
1-(Methylthio)-3-phenylpropan-2-one, a compound characterized by its unique methylthio and phenyl groups, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, anticancer effects, and the underlying mechanisms of action.
Chemical Structure and Properties
1-(Methylthio)-3-phenylpropan-2-one is a ketone with the molecular formula . The presence of the methylthio group (–S–CH₃) is significant as it can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that 1-(Methylthio)-3-phenylpropan-2-one exhibits notable antimicrobial properties . The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of 1-(Methylthio)-3-phenylpropan-2-one
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
1-(Methylthio)-3-phenylpropan-2-one has also been investigated for its anticancer properties , particularly in breast cancer cell lines such as MCF-7. Preliminary findings indicate that the compound can induce apoptosis and inhibit cell proliferation.
Case Study: MCF-7 Breast Cancer Cells
In a study evaluating the antiproliferative effects of various compounds, 1-(Methylthio)-3-phenylpropan-2-one was found to have an IC₅₀ value of approximately 50 µM , indicating moderate efficacy compared to established chemotherapeutics.
The mechanism by which 1-(Methylthio)-3-phenylpropan-2-one exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound may disrupt microtubule formation, leading to cell cycle arrest.
- Induction of Apoptosis : Flow cytometry analyses have shown increased annexin V positivity in treated cells, indicating early apoptotic changes.
Research Findings
The ongoing research into the biological activity of 1-(Methylthio)-3-phenylpropan-2-one highlights several important findings:
- Biological Interactions : The methylthio group enhances interactions with biological macromolecules, which may explain its antimicrobial and anticancer activities.
- Chemical Modifications : Variations in the structure can lead to different biological activities. For instance, derivatives with additional functional groups may exhibit enhanced potency or selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
